GDC-0084 (Paxalisib): A Technical Guide to PI3K/mTOR Pathway Inhibition for Brain Malignancies
GDC-0084 (Paxalisib): A Technical Guide to PI3K/mTOR Pathway Inhibition for Brain Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0084, also known as paxalisib, is a potent, orally bioavailable, small-molecule inhibitor designed to target the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2][3][4] A key feature that distinguishes GDC-0084 is its specific optimization to penetrate the blood-brain barrier (BBB), a critical challenge in the treatment of central nervous system (CNS) malignancies.[1][5][6] The PI3K/Akt/mTOR pathway is frequently dysregulated in various cancers, with aberrant signaling implicated in over 80% of glioblastoma (GBM) cases, the most common and aggressive primary brain tumor in adults.[1][7][8] This hyperactivation makes the pathway a compelling therapeutic target.[5][6][7] This document provides a comprehensive technical overview of GDC-0084, summarizing its mechanism of action, preclinical and clinical data, and key experimental methodologies.
Mechanism of Action: Dual PI3K/mTOR Inhibition
GDC-0084 exerts its anti-tumor activity by competitively inhibiting the kinase activity of both PI3K and mTOR. The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.
The pathway is typically activated by upstream signals from receptor tyrosine kinases (RTKs). This leads to the activation of Class I PI3K, which phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth by phosphorylating targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).
GDC-0084 is a dual inhibitor, targeting the p110α isoform of PI3K with high potency, as well as other Class I isoforms, and mTOR kinase.[6][7] By blocking these key nodes, GDC-0084 effectively shuts down the entire signaling cascade, leading to decreased cell viability and the induction of apoptosis in cancer cells with a dysregulated PI3K pathway.[9][10]
Data Presentation
Quantitative In Vitro Activity
GDC-0084 demonstrates potent inhibition of Class I PI3K isoforms and mTOR. Its anti-proliferative effects have been confirmed across multiple glioblastoma cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | Ki (nM) |
|---|---|
| PI3Kα | 2[6][7] |
| PI3Kβ | 46[7] |
| PI3Kδ | 3[7] |
| PI3Kγ | 10[7] |
Table 2: In Vitro Anti-proliferative Activity in Glioblastoma Cell Lines
| Cell Line | EC50 (µM) |
|---|---|
| Various GBM lines | 0.3 - 1.1[7][11] |
| U87 | 0.74[6] |
| GS2 | 0.61[6] |
Preclinical Pharmacokinetics & Efficacy
Preclinical studies in animal models confirm the ability of GDC-0084 to cross the BBB and exert its pharmacodynamic effects, leading to significant tumor growth inhibition.
Table 3: Preclinical Pharmacokinetics and Brain Penetration
| Species | Dose | Metric | Value |
|---|---|---|---|
| Rat | 15 mg/kg | Total Brain-to-Plasma Ratio | 1.9 - 3.3[1][7] |
| Mouse | 25 mg/kg | Total Brain-to-Plasma Ratio | ~1.4[6] |
| Mouse | 25 mg/kg | Free Brain-to-Free Plasma Ratio | ~0.4[6] |
Table 4: In Vivo Efficacy in Orthotopic GBM Xenograft Models
| Model | Treatment | Result |
|---|---|---|
| U87 | 15 mg/kg/day | 70% tumor growth inhibition[5][6] |
| GS2 | 15 mg/kg/day | 40% tumor growth inhibition[5][6] |
| U87 | 25 mg/kg/day | Up to 90% suppression of pAkt signal in brain[5][6][12] |
| U87 (subcutaneous) | Dose-dependent | Significant tumor growth inhibition[1][7][11] |
Clinical Trial Data
Phase I and II clinical trials have evaluated the safety, pharmacokinetics, and preliminary efficacy of GDC-0084 in patients with high-grade gliomas.
Table 5: Phase I Clinical Pharmacokinetics in High-Grade Glioma Patients
| Parameter | Value |
|---|---|
| Dosing | 2 - 65 mg, once daily[2][3] |
| Tmax (Time to peak concentration) | ~2 hours[13] |
| Half-life (t1/2) | ~19 hours[2][3][13] |
| Brain Tissue/Tumor-to-Plasma Ratio (Total) | >1[2][3] |
| Brain Tissue/Tumor-to-Plasma Ratio (Free) | >0.5[2][3] |
Table 6: Clinical Safety and Efficacy (High-Grade Glioma)
| Metric | Finding |
|---|---|
| Maximum Tolerated Dose (MTD) - Recurrent GBM | 45 mg/day[2][3][4][14] |
| Maximum Tolerated Dose (MTD) - Newly-Diagnosed GBM | 60 mg/day[15][16] |
| Common Adverse Events | Fatigue, hyperglycemia, nausea, rash, stomatitis/mucositis[3][16][17] |
| Dose-Limiting Toxicities (DLTs) | Mucosal inflammation/stomatitis, hyperglycemia, myocardial ischemia[2][3][15][16] |
| Best Overall Response (Phase I, recurrent HGG) | 40% Stable Disease[2][3][14] |
| Median Progression-Free Survival (Phase II, newly-diagnosed GBM) | 8.4 months[16][17] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of PI3K/mTOR inhibitors. Below are summaries of key experimental protocols used in the characterization of GDC-0084.
In Vitro Kinase Assay
-
Objective: To determine the inhibitory constant (Ki) of GDC-0084 against target kinases.
-
Methodology: Kinase activity is typically measured using a biochemical assay that detects the phosphorylation of a substrate. Recombinant human PI3K isoforms and mTOR kinase domains are incubated with a specific substrate (e.g., a synthetic peptide or lipid) and ATP. GDC-0084 is added at varying concentrations. The reaction is allowed to proceed, and the amount of phosphorylated product is quantified, often using methods like luminescence (e.g., ADP-Glo) or fluorescence resonance energy transfer (FRET). Ki values are calculated from dose-response curves.
Cell Viability/Proliferation Assay
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Objective: To measure the anti-proliferative effect (EC50) of GDC-0084 on cancer cell lines.
-
Methodology: Glioblastoma cells (e.g., U87, GS2) are seeded in 96-well plates and allowed to adhere.[9] The cells are then treated with a range of GDC-0084 concentrations for a set period (e.g., 72 hours).[9] Cell viability is assessed using a metabolic assay such as WST-1, MTS, or CellTiter-Glo, which measures the metabolic activity of viable cells.[18] The absorbance or luminescence is read using a plate reader, and the data is normalized to untreated controls to generate dose-response curves from which EC50 values are determined.
Western Blotting for Pharmacodynamic (PD) Markers
-
Objective: To confirm target engagement by measuring the phosphorylation status of downstream pathway components like Akt and S6.
-
Methodology: Cells or tumor tissue lysates are prepared from GDC-0084-treated and control samples.[9] Protein concentrations are determined, and equal amounts of protein are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane (e.g., PVDF). The membrane is blocked and incubated with primary antibodies specific for phosphorylated proteins (e.g., pAkt Ser473, pS6) and total proteins (total Akt, total S6). Following incubation with secondary antibodies conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.[18] A reduction in the ratio of phosphorylated to total protein indicates pathway inhibition.[1][9]
Orthotopic Glioblastoma Xenograft Model
-
Objective: To evaluate the in vivo efficacy of GDC-0084 against brain tumors.
-
Methodology: Human glioblastoma cells (e.g., U87, GS2) are stereotactically injected into the brains of immunodeficient mice (e.g., nude mice).[5][6][9] Tumor establishment and growth are monitored using non-invasive imaging techniques like bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).[6][9] Once tumors reach a specified size, mice are randomized into treatment (GDC-0084) and vehicle control groups. GDC-0084 is typically formulated in 0.5% methylcellulose and 0.2% Tween 80 and administered orally, once daily.[6][9] Animal body weight is monitored as a measure of toxicity.[6] At the end of the study, tumor volumes are measured to determine the degree of tumor growth inhibition.[6]
Blood-Brain Barrier Penetration Assessment
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Objective: To quantify the ability of GDC-0084 to cross the BBB and distribute into brain tissue.
-
Methodology:
-
In Vitro Transporter Assay: Madin-Darby canine kidney (MDCK) cells transfected to overexpress human efflux transporters like P-glycoprotein (P-gp) or breast cancer resistance protein (BCRP) are used.[5][6][12] GDC-0084 is added to either the apical or basolateral side of a cell monolayer, and its transport to the opposite chamber is measured over time. A low efflux ratio (Basolateral-to-Apical / Apical-to-Basolateral transport) indicates the compound is not a substrate for these transporters, predicting better brain penetration.[12] GDC-0084 was shown not to be a substrate of P-gp or BCRP.[5][6]
-
In Vivo Pharmacokinetic Study: Animals (mice or rats) are administered a single oral dose of GDC-0084.[1][6] At various time points post-dose, blood and brain samples are collected.[6] Drug concentrations in plasma and brain homogenates are quantified using LC-MS/MS. This data is used to calculate the brain-to-plasma concentration ratio, providing a direct measure of brain penetration.[1][6][7]
-
Conclusion
GDC-0084 (paxalisib) is a brain-penetrant dual PI3K/mTOR inhibitor that has demonstrated a promising preclinical profile and a manageable safety profile in clinical trials for high-grade gliomas.[1][2][14] Its ability to effectively cross the blood-brain barrier and potently suppress the PI3K/mTOR pathway directly within intracranial tumors addresses a major challenge in neuro-oncology.[2][5][6] Preclinical data show significant tumor growth inhibition in orthotopic glioblastoma models.[5][6] Phase I and II clinical studies have established the maximum tolerated dose and confirmed CNS penetration in patients.[2][3][16] The results suggest GDC-0084 is a promising therapeutic agent for patients with brain metastases and primary brain tumors characterized by dysregulated PI3K/mTOR signaling.[9][10]
References
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- 2. First-in-Human Phase I Study to Evaluate the Brain-Penetrant PI3K/mTOR Inhibitor GDC-0084 in Patients with Progressive or Recurrent High-Grade Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
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- 5. Brain Distribution and Efficacy of the Brain Penetrant PI3K Inhibitor GDC-0084 in Orthotopic Mouse Models of Human Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. The dual PI3K/mTOR-pathway inhibitor GDC-0084 achieves antitumor activity in PIK3CA-mutant breast cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Dual PI3K/mTOR Pathway Inhibitor GDC-0084 Achieves Antitumor Activity in PIK3CA-Mutant Breast Cancer Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
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- 18. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
